N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide
Description
N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is an organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including a methoxy group, a nitro group, and a phenoxy group
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-3-6-15(11-13)25-10-4-7-18(21)19-16-9-8-14(24-2)12-17(16)20(22)23/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHGBUGTNNXDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide typically involves multi-step organic reactions. One common approach is:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Etherification: Formation of the phenoxy group through the reaction of a phenol with an alkyl halide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The methoxy group can undergo demethylation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Reduction Products: Amines from the reduction of nitro groups.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the amide and phenoxy groups can form hydrogen bonds and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide: Lacks the nitro group.
N-(4-nitrophenyl)-4-(3-methylphenoxy)butanamide: Lacks the methoxy group.
N-(4-methoxy-2-nitrophenyl)-4-phenoxybutanamide: Lacks the methyl group on the phenoxy ring.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
